Isohexestrol

Descripción

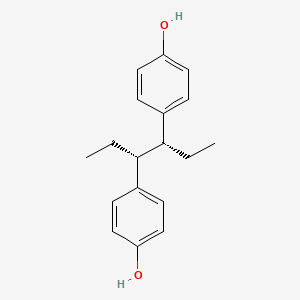

Isohexestrol is a synthetic nonsteroidal estrogen, structurally related to other stilbene derivatives such as Hexestrol and Metahexestrol. These compounds share a diphenylethylene backbone but differ in the positioning of hydroxyl groups and alkyl substituents, leading to variations in estrogenic activity and pharmacokinetic properties . This compound has historically been investigated for hormone replacement therapy and estrogen-dependent conditions, though its clinical use has diminished due to safety concerns associated with synthetic estrogens.

Propiedades

Número CAS |

5776-72-7 |

|---|---|

Fórmula molecular |

C18H22O2 |

Peso molecular |

270.4 g/mol |

Nombre IUPAC |

4-[(3R,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18-/m0/s1 |

Clave InChI |

PBBGSZCBWVPOOL-ROUUACIJSA-N |

SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

SMILES isomérico |

CC[C@@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC=C(C=C2)O |

SMILES canónico |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

Color/Form |

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC WHITE CRYSTALLINE POWDER |

melting_point |

185-188 °C |

Otros números CAS |

5776-72-7 84-16-2 5635-50-7 |

Pictogramas |

Health Hazard |

Vida útil |

SENSITIVE TO LIGHT |

Solubilidad |

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS |

Sinónimos |

Dihydrodiethylstilbestrol Hexestrol Hexestrol, (R*,R*)-(+-)-Isomer Hexestrol, (R*,S*)-Isomer Hexestrol, (R-(R*,R*))-Isomer Hexestrol, (S-(R*,R*))-Isome |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison

Comparative Analysis

Table 1: Structural and Physicochemical Properties

Table 2: Pharmacological and Clinical Differences

| Parameter | This compound | Hexestrol | Metahexestrol |

|---|---|---|---|

| Estrogen Receptor Affinity | Moderate binding to ERα/ERβ | High affinity for ERα | Lower affinity due to meta substitution |

| Metabolic Stability | Moderate (prone to hepatic glucuronidation) | High stability | Rapid clearance due to steric effects |

| Therapeutic Use | Limited to historical applications | Hormone replacement, veterinary applications | Experimental use in targeted therapies |

| Toxicity Profile | Associated with carcinogenicity in long-term use | Similar risks | Potentially reduced genotoxicity |

Mechanistic Insights

- Structural Impact on Activity : The para-hydroxyl groups in Hexestrol and this compound facilitate stronger hydrogen bonding with estrogen receptors compared to Metahexestrol’s meta configuration, which disrupts optimal receptor-ligand interactions .

- Ethyl Substituents : this compound’s ethyl groups enhance lipophilicity, prolonging its half-life compared to Metahexestrol but increasing accumulation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.